molecular formula C17H13N7O2 B11483128 N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]quinoxaline-2-carboxamide

N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]quinoxaline-2-carboxamide

Cat. No.: B11483128
M. Wt: 347.3 g/mol
InChI Key: BNTNSKLMBGYQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a quinoxaline core, a methoxy group, and a tetrazole ring. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]quinoxaline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using a suitable methoxy donor, such as methanol, in the presence of a base.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cycloaddition reaction of an azide with a nitrile compound under thermal or microwave conditions.

    Coupling of the Tetrazole and Quinoxaline Units: The final step involves the coupling of the tetrazole and quinoxaline units through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoxaline core or the tetrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxy group or the tetrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Methanol, sodium hydroxide, chloroform, and dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline or tetrazole derivatives.

    Substitution: Substituted quinoxaline or tetrazole derivatives with various functional groups.

Scientific Research Applications

N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]quinoxaline-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition or activation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules enhances its binding affinity and specificity.

Comparison with Similar Compounds

N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]quinoxaline-2-carboxamide can be compared with other similar compounds, such as:

    Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline, which share the quinoxaline core but differ in their substituents.

    Tetrazole Derivatives: Compounds like 5-(2-methoxyphenyl)-1H-tetrazole and 5-(4-methoxyphenyl)-1H-tetrazole, which share the tetrazole ring but differ in their substituents.

    Methoxy-Substituted Compounds: Compounds like 2-methoxyquinoxaline and 4-methoxyquinoxaline, which share the methoxy group but differ in their overall structure.

The uniqueness of this compound lies in its combination of the quinoxaline core, methoxy group, and tetrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13N7O2

Molecular Weight

347.3 g/mol

IUPAC Name

N-[2-methoxy-4-(tetrazol-1-yl)phenyl]quinoxaline-2-carboxamide

InChI

InChI=1S/C17H13N7O2/c1-26-16-8-11(24-10-19-22-23-24)6-7-14(16)21-17(25)15-9-18-12-4-2-3-5-13(12)20-15/h2-10H,1H3,(H,21,25)

InChI Key

BNTNSKLMBGYQCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NN=N2)NC(=O)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.